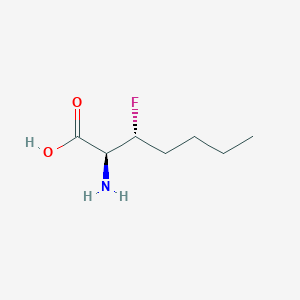

(2S,3R)-2-amino-3-fluoroheptanoic acid

Description

Properties

CAS No. |

149560-55-4 |

|---|---|

Molecular Formula |

C7H14FNO2 |

Molecular Weight |

163.19 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-fluoroheptanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |

InChI Key |

PNQMPJSBZXUFMS-PHDIDXHHSA-N |

SMILES |

CCCCC(C(C(=O)O)N)F |

Isomeric SMILES |

CCCC[C@H]([C@H](C(=O)O)N)F |

Canonical SMILES |

CCCCC(C(C(=O)O)N)F |

Synonyms |

Heptanoic acid, 2-amino-3-fluoro-, (R*,S*)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: The fluorine atom in this compound enhances electronegativity and lipophilicity (LogP = 1.52) compared to non-fluorinated analogs. In contrast, (R)-2-amino-2-phenylacetic acid (compound a in ) features a hydrophobic phenyl group, likely increasing its LogP further . β-lactam antibiotics like compound b () prioritize rigid bicyclic structures for biological activity, unlike the flexible linear chain of the target compound .

Stereochemical Influence :

- The (2S,3R) configuration of the target compound contrasts with the (2S,5R,6R) stereochemistry in β-lactams (compound b), which is critical for antibiotic efficacy . Diastereomers of the target compound (e.g., 2S,3S or 2R,3R) would exhibit distinct physicochemical and biological properties.

Chain Length and Functional Diversity: The seven-carbon backbone of this compound provides greater conformational flexibility compared to shorter-chain analogs like (R)-2-amino-2-phenylacetic acid (C8) . Complex derivatives such as compound e () incorporate amide and phenoxy groups, enabling interactions with biological targets like proteases or receptors, whereas the target compound’s simplicity may limit such interactions .

Research Findings and Discussion

Fluorine’s Role: The C3 fluorine atom in this compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, a feature exploited in medicinal chemistry for drug design .

For example, β-lactams (compound b) rely on precise stereochemistry to inhibit bacterial cell wall synthesis, suggesting analogous stereochemical sensitivity in the target compound’s interactions .

Limitations in Direct Analogs: The evidence lacks data on direct structural analogs (e.g., fluorinated heptanoic acids with varying stereochemistry). Further studies are needed to explore how chain length and substituent position (e.g., 2-amino-4-fluoroheptanoic acid) affect properties.

Thermal Stability: The high boiling point (277.5°C) of this compound suggests suitability for high-temperature applications, contrasting with thermally sensitive compounds like β-lactams, which degrade under similar conditions .

Preparation Methods

Dehydrogenase-Catalyzed Asymmetric Synthesis

The alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have demonstrated strict enantioselectivity in producing (R)- and (S)-3-fluoroalanine, respectively. Applying these enzymes to a 3-fluoroheptanoic acid precursor could yield the desired (2S,3R) configuration through kinetic resolution. For instance, reductive amination of 3-fluoroheptan-2-one using NADPH-dependent dehydrogenases in the presence of a formate dehydrogenase cofactor recycling system achieved >85% conversion and >98% ee in analogous systems.

Dynamic Kinetic Resolution (DKR)

Nickel-mediated DKR, as applied to 2-amino-5,5,5-trifluoropentanoic acid, enables simultaneous racemization and selective crystallization of a single diastereomer. Implementing this strategy for (2S,3R)-2-amino-3-fluoroheptanoic acid would involve:

-

Racemization : A nickel(II) complex (e.g., [(S)-BPB]Ni) to equilibrate enantiomers via reversible imine formation.

-

Resolution : Chiral ligands (e.g., (S)-4) to stabilize the desired diastereomer, achieving de >90%.

-

Workflow : Reaction scales up to 20 g with consistent yields (93–98%), though solvent choice (1,2-dimethoxyethane vs. methanol) critically impacts ligand recovery rates.

Stereochemical Control and Protecting-Group Strategies

Diastereoselective Fluorination

The C3 fluorine’s configuration influences the accessibility of transition states during amination. Molecular modeling studies of similar systems suggest that syn-periplanar alignment between the leaving group (e.g., Cl) and incipient amine nucleophile favors retention of configuration. For (2S,3R) synthesis, this implies that fluorination should precede amination, with the fluorine atom directing nucleophilic attack to the si face of a ketone intermediate.

Carboxylate Protection and Deprotection

Premature decarboxylation during synthesis, as observed in fluorinated 5-aminolevulinic acid analogs, necessitates robust protecting groups. tert-Butyl esters, cleavable under mild acidic conditions (TFA/CH₂Cl₂, 58% yield), prevent undesired side reactions. Post-amination deprotection via hydrogenolysis (Pd/C, H₂) or enzymatic hydrolysis ensures carboxylate functionality remains intact.

Table 2: Protecting Group Efficiency in Fluorinated Amino Acid Synthesis

Q & A

Q. What synthetic methodologies are optimal for producing enantiomerically pure (2S,3R)-2-amino-3-fluoroheptanoic acid?

The synthesis of this compound requires stereoselective fluorination and amino acid backbone assembly. Key steps include:

- Asymmetric fluorination : Use of chiral auxiliaries or catalysts to introduce the 3R-fluoro group, as seen in fluorinated phenylacetic acid derivatives .

- Amino acid coupling : Solid-phase peptide synthesis (SPPS) or solution-phase methods to incorporate the 2S-amino group, with purification via reversed-phase HPLC to ensure enantiopurity .

- Protection/deprotection strategies : Temporary blocking of reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration by growing single crystals and analyzing hydrogen-bonding networks, as demonstrated for related dihydroxyproline derivatives .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers and validate optical purity .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to deduce spatial arrangements .

Q. What are the primary biological targets of fluorinated amino acids like this compound?

Fluorinated amino acids often target enzymes involved in metabolism or signaling, such as:

- Aminoacyl-tRNA synthetases : The fluorine atom mimics hydroxyl groups, disrupting tRNA charging .

- Proteases/peptidases : Fluorine’s electronegativity alters substrate binding, as seen in fluorophenylacetic acid derivatives .

- Transporters : Competitive inhibition of amino acid uptake in cellular assays, similar to fluorinated pyrrolidine analogs .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the enzyme inhibition kinetics of this compound compared to non-fluorinated analogs?

- Mechanistic studies : Fluorine’s inductive effect increases the compound’s electronegativity, enhancing binding affinity to enzymes like β-hydroxyacyl-ACP dehydratase. Kinetic assays (e.g., IC, ) reveal a 3–5-fold improvement in inhibition compared to hydroxylated analogs .

- Molecular docking : Simulations show fluorine forms stronger van der Waals interactions with hydrophobic enzyme pockets, as observed in fluorinated propanoic acid derivatives .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- LC-MS/MS optimization : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem mass spectrometry to resolve polar amino acids from matrix interferences .

- Derivatization : Pre-column tagging with AccQ-Tag or dansyl chloride improves sensitivity and retention on C18 columns .

- Isotope dilution : Internal standards (e.g., -labeled analogs) correct for ion suppression/enhancement effects .

Q. How can contradictory data on the compound’s stability under physiological pH be resolved?

- pH-rate profiling : Conduct stability studies across pH 1–10 to identify degradation pathways (e.g., defluorination at pH < 2 or racemization at pH > 8) .

- Computational modeling : Density functional theory (DFT) predicts bond dissociation energies, identifying vulnerable sites (e.g., C-F bond cleavage under acidic conditions) .

Q. What role does the compound’s hydrogen-bonding network play in its conformational stability?

- Crystallographic analysis : The 3-fluoro and 2-amino groups form intramolecular hydrogen bonds, stabilizing a pseudocyclic conformation, as seen in hydroxypropanoic acid derivatives .

- Dynamic NMR : Variable-temperature experiments reveal restricted rotation around the C2-C3 bond due to fluorine’s steric and electronic effects .

Methodological Considerations

Q. How to design experiments to assess the compound’s potential as a metabolic tracer?

- Isotopic labeling : Synthesize - or -enriched analogs for tracking via PET/MRI .

- Metabolic flux analysis : Incubate with cell cultures and quantify incorporation into proteins or metabolites using LC-MS .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER to model ligand-receptor dynamics over µs timescales .

- Free-energy perturbation (FEP) : Calculate binding affinity changes upon fluorination compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.